Acetyldipeptide B2

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

88169-58-8 |

|---|---|

Formule moléculaire |

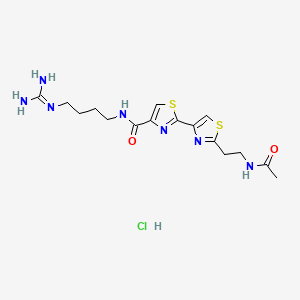

C16H24ClN7O2S2 |

Poids moléculaire |

446 g/mol |

Nom IUPAC |

2-[2-(2-acetamidoethyl)-1,3-thiazol-4-yl]-N-[4-(diaminomethylideneamino)butyl]-1,3-thiazole-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C16H23N7O2S2.ClH/c1-10(24)19-7-4-13-22-12(9-26-13)15-23-11(8-27-15)14(25)20-5-2-3-6-21-16(17)18;/h8-9H,2-7H2,1H3,(H,19,24)(H,20,25)(H4,17,18,21);1H |

Clé InChI |

OBCGPRZWYQUASR-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCCCN=C(N)N.Cl |

SMILES canonique |

CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCCCN=C(N)N.Cl |

Autres numéros CAS |

88169-58-8 |

Synonymes |

acetyldipeptide B2 |

Origine du produit |

United States |

Advanced Structural Elucidation and Conformational Analysis of Acetyldipeptide B2

Methodologies for Primary Sequence Determination and Validation

The foundational step in characterizing any peptide is the unambiguous determination of its primary amino acid sequence. For a dipeptide like Acetyldipeptide B2, this involves identifying the two constituent amino acid residues and confirming the N-terminal acetylation.

The primary method for sequence determination is Edman degradation . This well-established technique sequentially removes amino acid residues from the N-terminus of the peptide. However, the presence of the N-terminal acetyl group in this compound blocks this process. Therefore, initial acid hydrolysis is required to break the peptide and amide bonds, liberating the constituent amino acids. The resulting amino acids are then derivatized, typically with phenyl isothiocyanate (PITC), and identified using high-performance liquid chromatography (HPLC) by comparing their retention times to those of known standards.

To validate the sequence and confirm the presence of the acetyl group, mass spectrometry is indispensable, as detailed in section 2.2.2. This technique provides the precise molecular weight of the intact molecule, which must correspond to the theoretical mass of the proposed acetylated dipeptide structure.

Application of High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic methods are crucial for moving beyond the primary sequence to understand the detailed three-dimensional structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful, non-destructive technique for determining the solution-state conformation of peptides. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed.

¹H NMR: Provides information on the chemical environment of each proton. The chemical shifts of the amide (NH) and alpha-protons (α-H) are particularly sensitive to the local conformation and hydrogen bonding patterns.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue, allowing for the assignment of the spin systems.

TOCSY (Total Correlation Spectroscopy): Extends the correlations beyond direct coupling, revealing all protons within a single amino acid residue's spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are bonded. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons, providing crucial distance restraints for calculating the three-dimensional structure. For this compound, NOEs between the acetyl methyl protons and the N-terminal amino acid, as well as between adjacent residues, define the peptide's conformational preferences.

Analysis of coupling constants, particularly the ³J(HNHα) coupling, provides insight into the dihedral angle φ, a key determinant of the peptide backbone conformation.

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Sequence Confirmation

Tandem mass spectrometry (MS/MS) is a cornerstone for peptide sequencing and structural validation. An initial full scan MS determines the accurate mass-to-charge (m/z) ratio of the parent ion of this compound, confirming its elemental composition.

Subsequently, the parent ion is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods. This process breaks the peptide at specific bonds, primarily the peptide bond, generating a series of characteristic fragment ions.

b-ions: Result from fragmentation of the peptide backbone, retaining the N-terminus. The detection of a b-ion series confirms the amino acid sequence from the N-terminus inward.

y-ions: Result from fragmentation where the charge is retained on the C-terminus. This series confirms the sequence from the C-terminus.

The precise mass difference between consecutive b-ions or y-ions corresponds to the mass of a specific amino acid residue, allowing for de novo sequencing. For this compound, the initial b₁ ion would confirm the mass of the N-terminal residue plus the acetyl group, providing definitive evidence of this modification.

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical Acetyldipeptide (Acetyl-Ala-Gly)

| Ion Type | Fragment | Theoretical m/z |

|---|---|---|

| Parent Ion | [CH₃CO-Ala-Gly+H]⁺ | 175.07 |

| b₁ | [CH₃CO-Ala]⁺ | 114.05 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Prediction

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. While CD is most commonly used for predicting the secondary structure of larger polypeptides (e.g., alpha-helices, beta-sheets), it can still provide valuable information for a small molecule like this compound.

The CD spectrum of this compound would be characterized by specific electronic transitions of the peptide bond in the far-UV region (190-250 nm). The shape and magnitude of the CD signal can indicate the presence of preferred conformations or turns, distinguishing them from a purely random coil state. Changes in the CD spectrum upon alteration of solvent polarity or temperature can also provide insights into the conformational stability and dynamics of the dipeptide.

Computational Chemistry Approaches for Predicting this compound Conformation and Dynamics

Computational chemistry serves as a powerful complement to experimental data, providing a theoretical framework for understanding the conformational landscape of this compound.

Molecular Mechanics (MM): Utilizes classical force fields (e.g., AMBER, CHARMM) to perform conformational searches and identify low-energy structures. By systematically rotating the rotatable bonds (φ, ψ, and side-chain χ angles), a potential energy surface can be generated, highlighting the most probable conformations.

Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms in the peptide over time, providing a dynamic view of its conformational behavior in a solvated environment. MD simulations can reveal the flexibility of the peptide, the stability of intramolecular hydrogen bonds, and the time-averaged populations of different conformational states.

Quantum Mechanics (QM): While computationally expensive, QM methods like Density Functional Theory (DFT) can be used to calculate highly accurate structures and energies for the most promising conformations identified by MM and MD. QM is also employed to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data for validation.

Isomeric and Stereochemical Considerations in this compound Structure

The biological activity and conformational properties of peptides are critically dependent on their stereochemistry. The constituent amino acids of this compound (excluding glycine, if present) are chiral, possessing a stereocenter at the α-carbon.

L- and D-isomers: Amino acids can exist as L- or D-enantiomers. The specific configuration (e.g., L,L-, L,D-, D,L-, or D,D-) of the dipeptide dramatically influences its three-dimensional shape and its ability to interact with chiral biological targets. The synthesis of this compound must use amino acids of a defined stereochemistry to produce a single, active stereoisomer.

The precise stereochemical configuration is typically confirmed by chiral chromatographic techniques or by comparing spectroscopic data with that of synthesized standards of known stereochemistry.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Synthetic Methodologies for Acetyldipeptide B2 and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies Adapted for Acetyldipeptide B2

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for producing synthetic peptides. wikipedia.org Pioneered by Robert Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.orgpeptide.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. peptide.com For a lipopeptide like N-acetyl-tyrosyl-L-arginine hexadecyl ester, the synthesis would typically proceed from the C-terminus to the N-terminus, starting with the esterification of arginine to the resin, followed by coupling with tyrosine, and finally N-terminal acetylation.

Resin Selection and Loading Considerations

The choice of resin is a critical first step in SPPS, as it determines the C-terminal functionality of the final peptide and the conditions required for cleavage. biotage.comfluorochem.co.uk For the synthesis of a C-terminal ester like the hexadecyl ester of this compound, a resin that allows for the attachment of an alcohol (cetyl alcohol) and subsequent peptide chain elongation is necessary. Alternatively, the pre-formed amino acid ester can be attached to a suitable resin.

Commonly used resins for generating peptide acids or modified C-termini include Wang resin and 2-Chlorotrityl chloride resin. biotage.comfluorochem.co.uk 2-Chlorotrityl resin is particularly advantageous as it allows for the cleavage of the completed peptide under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact. biotage.com

Resin loading, which refers to the amount of the first amino acid or functional group attached per gram of resin, is another key parameter. Low-loading resins are often preferred for longer or more complex peptides to prevent steric hindrance and aggregation between growing peptide chains. biotage.com

| Resin Type | Typical Application | Cleavage Condition | Key Advantage for this compound Synthesis |

|---|---|---|---|

| 2-Chlorotrityl Chloride Resin | Synthesis of protected peptide acids and fragments | Mild acid (e.g., 1-3% TFA or acetic acid) | Allows cleavage while keeping side-chain protecting groups, ideal for subsequent modifications. biotage.com |

| Wang Resin | Synthesis of C-terminal peptide acids | Strong acid (e.g., concentrated TFA) | Common and cost-effective for standard peptide acid synthesis. biotage.comfluorochem.co.uk |

| Merrifield Resin | Boc-strategy SPPS for peptide acids | Strong acid (e.g., HF) | The original resin for SPPS, highly robust. fluorochem.co.uk |

| Rink Amide Resin | Synthesis of C-terminal peptide amides | Strong acid (e.g., concentrated TFA) | Not directly applicable for C-terminal esters but is a standard for peptide amides. biotage.comfluorochem.co.uk |

Orthogonal Protecting Group Chemistry for this compound Synthesis

To prevent unwanted side reactions at the N-terminus and on reactive amino acid side chains, temporary and permanent protecting groups are used. google.com An orthogonal protection strategy is essential, meaning that different classes of protecting groups can be removed under specific conditions without affecting the others. biosynth.compeptide.comaltabioscience.com

The most common strategy in modern SPPS is the Fmoc/tBu scheme. iris-biotech.de The N-α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each step of the synthesis with a mild base like piperidine. altabioscience.comiris-biotech.de The side chains of amino acids (like the guanidinium group of arginine and the hydroxyl group of tyrosine) are protected with acid-labile groups, such as tert-butyl (tBu) based protectors, which are stable to the basic conditions of Fmoc removal. iris-biotech.denih.gov These permanent protecting groups are removed only at the final step, concurrently with cleavage from the resin, using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

| Protecting Group | Functionality Protected | Deprotection Condition | Orthogonality Principle |

|---|---|---|---|

| Fmoc (9-fluorenylmethyloxycarbonyl) | N-α-amino group (Temporary) | Base (e.g., 20% piperidine in DMF) google.com | Labile to base, stable to acid. altabioscience.com |

| tBu (tert-Butyl) | Side-chain hydroxyl (Tyr), carboxyl (Asp/Glu) (Permanent) | Strong acid (e.g., TFA) iris-biotech.de | Labile to acid, stable to base. iris-biotech.de |

| Boc (tert-Butoxycarbonyl) | Side-chain amino (Lys), indole (Trp) (Permanent) | Strong acid (e.g., TFA) | Labile to acid, stable to base. |

| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Side-chain guanidinium (Arg) (Permanent) | Strong acid (e.g., TFA) nih.gov | Labile to acid, stable to base. |

| Trt (Trityl) | Side-chain imidazole (His), thiol (Cys), amide (Asn/Gln) (Permanent) | Strong acid (e.g., TFA) nih.gov | Labile to acid, stable to base. |

Coupling Reagent Selection and Optimization for this compound Linkages

The formation of the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming amino acid requires an activating agent, known as a coupling reagent. jpt.com The choice of reagent is critical for ensuring high coupling efficiency, minimizing racemization, and preventing side reactions. jpt.comacs.org

Common classes of coupling reagents include carbodiimides (like DIC), phosphonium salts (like PyBOP), and aminium/uronium salts (like HBTU and HATU). jpt.comresearchgate.net Uronium and phosphonium reagents are often preferred for their high reactivity and low risk of racemization, especially when used with additives like HOBt or OxymaPure. jpt.comacs.orgcreative-peptides.comsci-hub.st For the synthesis of this compound, a highly efficient reagent would be chosen to ensure the successful coupling of the N-acetyl-tyrosine to the resin-bound arginine ester.

| Coupling Reagent Class | Examples | Mechanism/Advantage |

|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | Effective and widely used; DIC is preferred in SPPS as its urea byproduct is soluble. jpt.com |

| Phosphonium Salts | BOP, PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Offer high coupling efficiency with low racemization risk. jpt.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Highly reactive and efficient, often leading to faster and more complete reactions. jpt.comcreative-peptides.com HATU is particularly effective for sterically hindered couplings. |

| Immonium Salts | COMU | High reactivity and its byproducts are water-soluble, which is advantageous for green chemistry approaches. acs.org |

Cleavage and Deprotection Protocols for this compound

The final step in SPPS is the cleavage of the completed peptide from the resin support and the simultaneous removal of all permanent side-chain protecting groups. thermofisher.com This is typically achieved by treating the peptidyl-resin with a strong acid. altabioscience.com

For peptides synthesized using the Fmoc/tBu strategy, a cleavage cocktail based on trifluoroacetic acid (TFA) is standard. altabioscience.comthermofisher.com This cocktail usually contains scavengers to capture the reactive cationic species generated during the deprotection of side chains, thus preventing re-attachment to the peptide and other side reactions. peptide.compeptide.com Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), selected based on the amino acid composition of the peptide. thermofisher.compeptide.com After cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether. thermofisher.compeptide.com

Solution-Phase Peptide Synthesis Techniques for this compound

Solution-phase peptide synthesis (SPPS), also known as classical peptide synthesis, predates solid-phase methods. wikipedia.orglibretexts.org In this approach, all reactions, including coupling and deprotection, are carried out in a homogeneous solution. wikipedia.org While it can be more labor-intensive due to the need for purification after each step, it remains highly valuable for large-scale industrial production and for synthesizing peptides that are difficult to assemble on a solid support. wikipedia.orglibretexts.org

The synthesis of an this compound analog would involve the stepwise coupling of protected amino acid derivatives in an appropriate organic solvent. mdpi.com For example, N-acetyl-tyrosine would be coupled with an arginine-hexadecyl ester derivative. Protecting groups for the N-terminus (e.g., Boc or Fmoc) and the arginine side chain are used, similar to SPPS. libretexts.org Coupling reagents like TBTU or TiCl4 can be employed to facilitate amide bond formation. mdpi.comnih.gov A key challenge in solution-phase synthesis is the purification of the intermediate dipeptide, which often requires techniques like extraction or chromatography. nih.govacs.org

Chemoenzymatic Synthesis Approaches for this compound Production and Derivatization

Chemoenzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.govresearchgate.net This method offers several advantages over purely chemical synthesis, including high stereoselectivity and mild reaction conditions (e.g., aqueous media, neutral pH, room temperature), which minimizes the need for extensive side-chain protection. nih.govresearchgate.net

Enzymes such as papain, trypsin, or thermolysin can be used in their reverse catalytic function to form, rather than hydrolyze, peptide bonds. nih.gov The process can be controlled by carefully selecting the enzyme, substrates (often amino acid esters), and reaction conditions like pH to favor synthesis over hydrolysis. nih.gov For a compound like this compound, an enzyme could potentially catalyze the specific coupling of an N-acetyl-tyrosine derivative to an arginine ester. This approach is particularly attractive for its environmental friendliness ("green chemistry") and for modifications of sensitive molecules. nih.gov

Advanced Purification and Analytical Characterization of Synthetic this compound

The synthesis of this compound, chemically known as N-acetyl-L-tyrosyl-L-arginine hexadecyl ester, yields a crude product that contains the target peptide alongside unreacted starting materials, reagents, and side-products. Therefore, rigorous purification and subsequent analytical characterization are imperative to ensure the identity, purity, and quality of the final compound. These steps are critical for its application in research and cosmetic formulations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of synthetic peptides like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating the peptide from impurities based on differences in hydrophobicity.

The acetyl and cetyl ester modifications on the dipeptide core significantly increase its lipophilicity, which dictates its retention behavior on the nonpolar stationary phase of an RP-HPLC column. A typical RP-HPLC method for analyzing this compound would involve a C18 column and a gradient elution system. This system uses two mobile phases: an aqueous phase (often containing a small percentage of an ion-pairing agent like trifluoroacetic acid) and an organic phase (typically acetonitrile). The gradient is programmed to gradually increase the concentration of the organic phase, eluting compounds in order of increasing hydrophobicity.

The purity of an this compound sample is determined by integrating the area of the main peak in the resulting chromatogram and comparing it to the total area of all peaks. A high-purity sample will exhibit a single, sharp, and symmetrical peak corresponding to the target peptide. The presence of additional peaks indicates impurities, which could include deletion sequences, incompletely deprotected peptides, or by-products from the synthesis. For cosmetic applications, a purity of ≥95% is often required. experchem.com

Interactive Data Table: Typical HPLC Parameters for this compound Purity Analysis

| Parameter | Value/Condition | Rationale |

| Column | C18, 5 µm particle size, 100 Å pore size | The C18 stationary phase provides excellent hydrophobic interaction for retaining the lipophilic this compound. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape and resolution. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic solvent that effectively elutes hydrophobic peptides. |

| Gradient | 5% to 95% Mobile Phase B over 30 minutes | A gradient elution is necessary to separate compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV Absorbance at 220 nm | The peptide bond absorbs strongly at this wavelength, allowing for sensitive detection. |

| Column Temperature | 25 °C | Maintained for consistent and reproducible retention times. |

While HPLC provides information on purity, it does not confirm the identity of the eluted compounds. Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight and confirming the chemical identity of synthetic this compound.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. For this compound, ESI-MS is often employed. In this method, the peptide solution is sprayed into the mass spectrometer, where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

The expected molecular weight of this compound (C₃₃H₅₇N₅O₅) is approximately 603.84 g/mol . experchem.com A successful synthesis and purification will be confirmed by a mass spectrum showing a prominent peak corresponding to this molecular weight. High-resolution mass spectrometry can provide even more precise mass measurements, further confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the peptide. In an MS/MS experiment, the parent ion of this compound is selected and fragmented. The resulting fragment ions are then analyzed. The fragmentation pattern, which typically shows cleavage at the peptide bonds, provides sequence information that can definitively confirm the identity of the dipeptide core (Tyr-Arg) and the presence of the acetyl and cetyl ester modifications.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Result | Significance |

| Full Scan MS | [M+H]⁺ ion at m/z ≈ 604.85 | Confirms the molecular weight of the protonated molecule. |

| High-Resolution MS | Exact mass measurement consistent with C₃₃H₅₇N₅O₅ | Provides strong evidence for the correct elemental composition. |

| Tandem MS (MS/MS) | Fragmentation pattern showing characteristic b- and y-ions for the Tyr-Arg sequence. | Confirms the amino acid sequence and the location of modifications. |

Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The development of this compound is an example of rational design, where a known bioactive peptide sequence (Tyr-Arg) is chemically modified to enhance its properties, such as skin penetration and stability. Structure-activity relationship (SAR) studies are crucial in this process to understand how specific structural features of a molecule influence its biological activity. For this compound and its derivatives, SAR studies aim to optimize properties like soothing and anti-inflammatory effects.

The rational design process for cosmetic peptides often involves an iterative cycle of designing, synthesizing, and testing new molecules. cosmeticsdesign.com For this compound, the core dipeptide Tyr-Arg is known to have biological activity. The N-terminal acetylation and C-terminal cetyl esterification are key modifications designed to improve its bioavailability.

To conduct SAR studies, a library of this compound derivatives can be synthesized. These derivatives would feature systematic variations in different parts of the molecule:

Dipeptide Core: The tyrosine and/or arginine residues could be substituted with other natural or unnatural amino acids to explore the importance of their side chains for activity. For example, replacing tyrosine with phenylalanine would probe the role of the hydroxyl group.

N-Terminal Modification: The acetyl group could be replaced with other acyl groups of varying chain lengths (e.g., propionyl, butyryl) to investigate the influence of lipophilicity and steric bulk at the N-terminus.

Each synthesized derivative would then be subjected to biological assays to evaluate its efficacy. By comparing the activity of the derivatives to that of the parent compound, this compound, researchers can deduce key structural requirements for optimal performance. This information can then be used to design and synthesize second-generation derivatives with improved properties.

Interactive Data Table: Examples of this compound Derivatives for SAR Studies

| Derivative | Modification | Rationale for Synthesis |

| 1 | Replace Tyrosine with Phenylalanine | To determine the importance of the phenolic hydroxyl group for activity. |

| 2 | Replace Arginine with Lysine | To investigate the role of the guanidinium group versus a primary amine in the side chain. |

| 3 | Replace Acetyl group with a Propionyl group | To assess the effect of a slightly larger and more lipophilic N-terminal acyl group. |

| 4 | Replace Cetyl ester with a Dodecyl ester | To evaluate the impact of a shorter lipid chain on skin penetration and activity. |

| 5 | Unacetylated N-terminus | To confirm the necessity of the N-terminal acetyl group for stability and/or activity. |

Mechanistic Investigations of Acetyldipeptide B2 Biological Interactions

Elucidation of Molecular Targets and Binding Affinities

Receptor Interaction and Signaling Cascade Modulation

Direct evidence detailing Acetyldipeptide B2's interaction with specific cellular receptors or its modulation of signaling cascades is not prominently featured in the reviewed scientific literature. While some studies on similar acetylated dipeptide derivatives have explored interactions with receptors such as estrogen and bradykinin (B550075) B2 receptors, these findings are not directly attributable to this compound without further specific investigation.

Table 4.1.1: Receptor Interaction and Signaling Cascade Modulation Data for this compound

| Interaction Target | Observed Effect/Affinity | Research Findings |

| Specific Receptors | No specific data found for this compound | The scientific literature does not provide specific data on this compound's binding affinities or modulation of particular cellular receptors or their associated signaling pathways. |

| Signaling Cascades | No specific data found for this compound | Direct evidence detailing this compound's role in modulating cellular signaling cascades is unavailable. |

Enzyme Active Site Binding and Catalytic Inhibition/Activation Studies

Table 4.1.2: Enzyme Active Site Binding and Catalytic Modulation Data for this compound

| Enzyme/Target | Interaction Type | Observed Effect/Affinity | Research Findings |

| DNA | Binding | Strong interaction | NMR studies show significant spectral changes upon binding to double-stranded DNA vulcanchem.com. |

| Specific Enzymes | Active Site Binding | No specific data found for this compound | Research does not detail this compound's direct binding to enzyme active sites or its effects on enzyme catalysis. |

| Specific Enzymes | Catalytic Inhibition/Activation | No specific data found for this compound | Specific studies on this compound's role as an enzyme inhibitor or activator are not available. |

Influence of this compound on Cellular Homeostasis and Stress Responses

Information regarding this compound's specific influence on cellular homeostasis, including glycation pathways, oxidative stress, and inflammatory responses, is limited. Its role as a fragment of bleomycin (B88199) suggests potential involvement in processes related to DNA damage and oxidative stress, but direct mechanistic studies on this compound in these contexts are scarce.

Modulation of Cellular Glycation Pathways

No specific research findings directly attribute the modulation of cellular glycation pathways to this compound. While advanced glycation end products (AGEs) are formed through various pathways, including the Maillard reaction nih.govresearchgate.net, and some related compounds have shown effects on glycation indices researchgate.net, direct evidence for this compound's involvement in these processes is not available.

Table 4.2.1: Modulation of Cellular Glycation Pathways Data for this compound

| Pathway/Marker | Observed Effect | Research Findings |

| Glycation Pathways | No specific data found for this compound | Direct studies on this compound's influence on the Maillard reaction, AGE formation, or related enzymes are not available. |

Regulation of Oxidative Stress Markers and Reactive Oxygen Species (ROS) Scavenging

Specific data detailing this compound's role in regulating oxidative stress markers or its capacity for ROS scavenging is not found in the reviewed literature. While Vitamin B2 (Riboflavin) has demonstrated antioxidant properties and effects on markers like MDA and ROS fortuneonline.orgpakbs.orgresearchgate.netnih.govfrontiersin.org, and bleomycin itself is known to induce oxidative DNA damage, direct research on this compound's independent antioxidant or ROS-scavenging activity is lacking.

Table 4.2.2: Oxidative Stress Markers and ROS Scavenging Data for this compound

| Oxidative Stress Marker/ROS | Observed Effect | Research Findings |

| ROS Scavenging | No specific data found for this compound | Direct studies on this compound's capacity to scavenge reactive oxygen species are not available. |

| Oxidative Stress Markers (e.g., MDA, SOD, GPx) | No specific data found for this compound | Research does not provide specific data on this compound's impact on key oxidative stress markers. |

Impact on Cellular Inflammatory Responses and Mediators

There is a lack of specific scientific findings detailing this compound's impact on cellular inflammatory responses or its modulation of inflammatory mediators. While studies on similar compounds, such as acetyl dipeptide-31 amide, have indicated a reduction in pro-inflammatory cytokines like IL-6 and TNF-alpha researchgate.net, and other peptides have been shown to inhibit inflammatory pathways like NF-κB optoderm.com, direct research on this compound in this area is not available.

Table 4.2.3: Cellular Inflammatory Responses and Mediators Data for this compound

| Inflammatory Mediator/Pathway | Observed Effect | Research Findings |

| Inflammatory Mediators (e.g., cytokines) | No specific data found for this compound | Direct studies on this compound's effect on the release or levels of inflammatory cytokines are not available. |

| Inflammatory Pathways (e.g., NF-κB) | No specific data found for this compound | Research does not provide specific data on this compound's impact on cellular inflammatory signaling pathways. |

In Vitro and Ex Vivo Research Models for Acetyldipeptide B2 Studies

Cell Culture Systems for Evaluating Acetyldipeptide B2's Cellular Impact

Cell culture systems provide controlled environments to study the direct effects of this compound on specific cell types relevant to skin biology. These systems allow for the isolation and analysis of cellular responses, such as the synthesis of extracellular matrix components or the modulation of cell signaling pathways.

Fibroblast Cell Line Investigations for ECM Component Synthesis

Fibroblasts are key dermal cells responsible for synthesizing and maintaining the extracellular matrix (ECM), which includes vital structural proteins like collagen and elastin. Research utilizing fibroblast cell lines aims to determine this compound's capacity to influence the production or degradation of these ECM components, thereby impacting skin's structural integrity, firmness, and elasticity.

Studies have indicated that this compound is not toxic to human fibroblasts researchgate.net. Furthermore, research suggests that this compound can enhance collagen synthesis ontosight.ai. In one study, cellular dialogue involving fibroblasts incubated with supernatants from Reconstructed Human Epidermis (RHE) treated with a product containing this compound led to a notable increase in collagen neosynthesis, measured at 11.21% researchgate.net. This finding highlights a potential mechanism by which this compound may contribute to skin rejuvenation by stimulating the dermal matrix.

Table 1: this compound Effects on Fibroblast Extracellular Matrix Synthesis

| Cell Type | Studied Aspect | Observed Effect | Quantitative Data | Source |

| Human Fibroblasts | Cytotoxicity | Not toxic | N/A | researchgate.net |

| Human Fibroblasts | Collagen Synthesis | Enhancement of collagen synthesis | N/A | ontosight.ai |

| Fibroblasts (in RHE supernatant dialogue) | Collagen Neosynthesis | Increased synthesis | 11.21% | researchgate.net |

Keratinocyte and Melanocyte Culture Studies

Keratinocytes form the outermost layer of the epidermis and are crucial for skin barrier function and wound healing. Melanocytes are responsible for melanin (B1238610) production, influencing skin pigmentation. Research involving these cell types investigates this compound's potential to modulate epidermal differentiation, barrier integrity, or pigmentation processes.

Available research indicates that this compound is not toxic to human keratinocytes researchgate.net. However, specific studies detailing the direct impact of this compound on keratinocyte proliferation, differentiation, or melanocyte activity, such as melanin production or signaling pathways, were not identified within the scope of this review. While other dipeptides have shown effects on keratinocyte barrier genes nih.govcaymanchem.com, direct evidence for this compound in these specific functions is limited.

Co-culture Models for Intercellular Communication Studies

Co-culture models, which involve growing multiple cell types together, are used to study intercellular communication and the complex interactions that occur within the skin microenvironment. These models can reveal how this compound might influence signaling between different skin cell populations, such as fibroblasts and keratinocytes, which is vital for coordinated tissue function and repair.

While co-culture systems have been utilized to investigate skin biology, such as the interaction between keratinocytes and fibroblasts influencing epidermal stem cell self-renewal biorxiv.org, specific research directly examining the role of this compound in such co-culture models to elucidate intercellular communication pathways was not found.

Advanced 3D Cell Culture and Tissue Engineering Models

Beyond simple cell monolayers, more complex 3D models and tissue engineering constructs offer a more physiologically relevant environment to assess this compound's efficacy and mechanisms of action. These models better mimic the structural and functional complexity of native skin tissue.

Organotypic Skin Models for Structural and Mechanistic Studies

Organotypic skin models, such as Reconstructed Human Epidermis (RHE) or full-thickness skin explants, provide a more sophisticated ex vivo system. These models allow for the evaluation of this compound's effects on the layered structure of the skin, cellular interactions within tissue architecture, and the synthesis of ECM components in a more integrated manner.

As noted in section 5.1.1, studies involving RHE supernatant dialogue with fibroblasts demonstrated that this compound, present in a tested product, contributed to increased collagen neosynthesis by 11.21% researchgate.net. This suggests that the peptide can influence cellular communication pathways that promote ECM production, even when applied indirectly via conditioned media from epidermal models.

Scaffold-Based Tissue Constructs for Peptide Integration Research

Tissue engineering scaffolds are designed to provide structural support and guide tissue regeneration. Research in this area explores the integration of bioactive molecules, including peptides, into these scaffolds to create advanced biomaterials for regenerative medicine or sophisticated in vitro models. Such studies investigate how peptides interact with scaffold materials and influence cell behavior within a 3D matrix.

While peptide-based biomaterials and scaffolds are an active area of research in tissue engineering, aiming to mimic the native ECM and promote cell adhesion, proliferation, and differentiation mdpi.comfrontiersin.orgmdpi.comresearchgate.net, no specific studies detailing the integration or evaluation of this compound within scaffold-based tissue constructs were identified. Research in this domain often focuses on peptides with known cell-binding motifs (e.g., RGD sequences) or general bioactive properties mdpi.com.

Compound List:

this compound

Ex Vivo Tissue Explant Studies for Complex Biological Response Assessment

Ex vivo tissue explant studies are crucial for evaluating the biological activity of compounds in a more complex, three-dimensional cellular environment that mimics native tissue more closely than traditional 2D cell cultures. These studies often involve using tissue samples (e.g., skin explants) maintained in culture conditions to assess responses such as cellular proliferation, extracellular matrix remodeling, inflammatory mediator release, or gene expression changes.

For this compound, such studies would typically aim to elucidate its effects on key biological processes relevant to its intended application, such as dermal repair, anti-aging, or anti-inflammatory effects. This could involve measuring:

Collagen Synthesis: Assessing the impact on collagen I and III production, vital for skin's structural integrity.

Elastin Production: Evaluating effects on elastin, which contributes to skin's elasticity.

Cytokine and Growth Factor Release: Monitoring the modulation of signaling molecules that regulate cellular communication and tissue repair.

Cellular Viability and Proliferation: Determining if the compound supports or enhances the health and growth of tissue-resident cells.

However, specific published data from ex vivo explant studies on this compound, including quantitative measurements or comparative analyses, were not found in the scope of this review.

Mechanistic Research in Non-Mammalian Biological Systems (if applicable)

Non-mammalian biological systems, such as Drosophila melanogaster (fruit fly), Caenorhabditis elegans (nematode worm), Danio rerio (zebrafish), or yeast (Saccharomyces cerevisiae), are often employed in early-stage research to understand fundamental biological mechanisms due to their genetic tractability, rapid life cycles, and conserved signaling pathways. These models can provide insights into molecular pathways, gene regulation, and cellular processes that may be relevant to mammalian systems.

Investigating this compound in non-mammalian systems would involve exploring conserved pathways. For example:

Signaling Pathways: Identifying if this compound interacts with or modulates conserved signaling cascades (e.g., Wnt, TGF-beta) that are critical for development and tissue homeostasis.

Gene Expression Profiling: Using transcriptomic approaches to identify genes regulated by this compound in these model organisms.

Phenotypic Screening: Observing gross morphological or behavioral changes in model organisms upon exposure to this compound to infer its biological role.

Currently, there is no readily available scientific literature detailing the use of this compound in non-mammalian biological systems for mechanistic research.

Comparative Studies and Structure Activity Relationship Sar of Acetyldipeptide B2 Analogs

Systematic Modification of Acetyldipeptide B2 Structure for Enhanced Activity or Specificity

One significant area of investigation involves understanding the contribution of different parts of the bleomycin (B88199) molecule, including fragments like this compound, to its biological effects. Studies have assessed the fibrogenic potential of bleomycin constituents, including its acetyldipeptide components. For instance, while intact bleomycins and their acetyldipeptide constituents were found to produce histopathological evidence of pulmonary fibrosis and increase lung collagen synthesis in rats, specific acetyldipeptides alone did not elicit the same degree of fibrotic injury as the terminal polyamine constituents nih.gov. This highlights that while the acetyldipeptide fragment is part of the active molecule, its isolated contribution to certain toxic effects might differ, prompting further SAR studies on modifications to mitigate or enhance specific activities.

Research into peptide analogs generally involves modifying amino acid sequences, chirality, or terminal groups. For example, in the broader context of peptide drug design, modifications such as N-terminal acetylation or conjugation with fatty acids are employed to improve skin penetration, specific activity, and economic feasibility researchgate.net. While these specific modifications are not directly reported for this compound in the provided search results, they represent general strategies applicable to peptide SAR studies. The goal is to create analogs that retain or improve upon the desired biological functions while potentially reducing unwanted side effects or improving pharmacokinetic properties.

Comparative Analysis of this compound with Other Bioactive Peptides

Comparative analysis is crucial for contextualizing the activity of this compound and its analogs within the broader landscape of bioactive peptides. Such comparisons help in understanding its unique properties and potential applications.

This compound is structurally related to the bleomycin B2 molecule, a glycopeptide antibiotic with antitumor activity vulcanchem.com. Bleomycins themselves are complex molecules where the bithiazole moiety, represented by this compound, is essential for DNA binding vulcanchem.com. In comparative studies of bleomycin analogs, researchers have investigated the impact of different terminal amine components on toxicity and fibrogenic potential. For example, spermine (B22157) and spermidine, which are terminal amine components of certain bleomycins, were found to produce significant pulmonary fibrotic injury in rats, whereas the acetyldipeptide constituents did not nih.gov. This comparison underscores the distinct roles of different molecular fragments within a complex drug.

More broadly, bioactive peptides are recognized for their diverse physiological roles, acting as hormones, neurotransmitters, and signaling molecules researchgate.net. For instance, bradykinin (B550075) and neurotensin (B549771) analogs have been modified and studied for their activities in colorectal cancer cells, with researchers investigating their effects on cell viability and cancer stem cell potential mdpi.com. Similarly, research on peptide analogs for targeting receptors like the bradykinin B2 receptor has led to the development of selective antagonists, with medicinal chemistry optimization focusing on structural features that fit specific receptor pockets nih.gov. Such comparative approaches inform the design of this compound analogs by providing benchmarks for activity and specificity against related peptide classes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to correlate the chemical structure of compounds with their biological activity, enabling the predictive design of novel analogs. While specific QSAR models for this compound were not detailed in the search results, the principles and applications of QSAR in peptide design are well-established.

QSAR models typically involve transforming molecular structures into numerical descriptors that capture physicochemical properties and then using statistical or machine learning techniques to build predictive equations nih.govprotoqsar.comsciencepublishinggroup.com. For peptides, these descriptors can be based on amino acid properties and their sequence positions nih.govnih.gov. For example, QSAR models have been successfully established for various peptide classes, including angiotensin-converting enzyme (ACE) inhibitor dipeptides, bitter-tasting dipeptides, and HLA-binding peptides nih.gov. In these studies, QSAR models have been used to predict bioactivities and identify key amino acid residues contributing to activity, thereby guiding the design of new peptide inhibitors nih.govnih.gov.

The development of QSAR models for peptide design requires careful selection of descriptors and robust validation techniques to ensure predictive accuracy mdpi.comd-nb.info. These models can predict the properties or biological activities of compounds that have not yet been synthesized, significantly accelerating the drug discovery process protoqsar.com. Applying QSAR principles to this compound could involve developing models that correlate specific structural modifications (e.g., alterations in the bithiazole ring, modifications to the acetyl group, or changes in the terminal amine portion) with its DNA-binding affinity, cytotoxic activity, or other relevant biological endpoints.

Application of High-Throughput Screening (HTS) in this compound Analog Discovery

High-Throughput Screening (HTS) is an essential methodology for rapidly evaluating large libraries of compounds to identify those with desired biological activities, making it invaluable for the discovery of new this compound analogs. HTS platforms leverage automation and robotics to test thousands to millions of peptide molecules in parallel pepdd.com.

HTS can be applied in various formats, including biochemical assays and cell-based assays, to identify peptide molecules with specific biological activities or to evaluate their interactions with targets pepdd.com. For instance, HTS has been used to screen peptide libraries for activators of G-protein-coupled receptors (GPCRs) nih.gov, and to discover novel motifs for E3 ubiquitin ligases using cDNA display methods nih.gov. In the context of peptide discovery, techniques like phage display are also employed, allowing for the in vitro screening of peptide libraries where a physical linkage between the peptide's phenotype and its genetic code is maintained creative-biolabs.com. This approach can identify binding ligands for proteins and accelerate the discovery of potential drug candidates.

While specific HTS campaigns for this compound analogs were not detailed, the general application of HTS in peptide discovery involves screening diverse peptide compound libraries, including lead-like compounds and peptide fragments pepdd.com. By employing HTS, researchers can systematically explore chemical space around the this compound scaffold, identifying modifications or entirely new peptide sequences that exhibit enhanced potency, specificity, or novel biological activities. The data generated from HTS can then feed into SAR studies and QSAR modeling to further refine analog design.

Future Research Directions and Unexplored Avenues in Acetyldipeptide B2 Research

Development of Novel Biosensors and Probes for Acetyldipeptide B2 Detection

The precise and sensitive detection of this compound is crucial for both fundamental research and potential diagnostic applications. Current analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), have been instrumental in characterizing this compound and its interactions, including its strong binding to DNA vulcanchem.comnih.govslideheaven.comacs.org. However, the development of novel biosensors and specialized probes could offer more accessible, rapid, and field-deployable detection strategies. Research could focus on engineering affinity-based biosensors utilizing antibodies or aptamers specifically designed to bind this compound. Electrochemical or surface plasmon resonance (SPR) based sensors could be developed to detect binding events, potentially enabling real-time monitoring of this compound in complex biological matrices. Furthermore, the creation of fluorescent probes that selectively bind to or react with this compound could facilitate its visualization and quantification in cellular or tissue samples, thereby enhancing studies on its localization and activity.

Integration of this compound into Advanced Biomaterials and Delivery Systems for Research Purposes

The unique structural features of this compound, particularly its DNA-binding moiety, suggest potential for integration into advanced biomaterials and delivery systems for research purposes. Biomaterials such as hydrogels, nanoparticles, and scaffolds offer controlled environments for studying peptide behavior and facilitating targeted interactions google.comchanhtuoi.comresearchgate.net. Research could explore encapsulating this compound within liposomes or polymeric nanoparticles to investigate its stability, release kinetics, and targeted delivery to specific cellular compartments or nucleic acids in vitro. Such systems could serve as research tools to probe DNA-protein interactions or to study the effects of localized this compound delivery on cellular processes. Furthermore, its incorporation into biocompatible matrices could enable the development of research platforms for studying DNA repair mechanisms or gene regulation, leveraging this compound's inherent DNA-binding capacity.

Exploration of this compound's Potential in Diverse Biological Pathways beyond Current Understanding

While this compound is recognized as a fragment of bleomycin (B88199), a molecule with known antitumor activity and DNA-interacting properties vulcanchem.com, its potential involvement in other biological pathways remains largely uncharacterized. Future research could delve into exploring its interactions with cellular components beyond DNA, such as proteins involved in signal transduction, metabolic pathways, or cellular stress responses. Given its peptide nature and the presence of specific functional groups, this compound might exhibit unforeseen roles in cellular communication, enzyme modulation, or as a signaling molecule. Investigating its effects on gene expression, protein synthesis, or metabolic flux through omics approaches could reveal novel biological functions. Understanding these broader interactions could uncover new therapeutic targets or research applications for this compound.

Application of Artificial Intelligence and Machine Learning in this compound Design and Prediction of Biological Functions

Unraveling Complex Interaction Networks through Multi-Omics Approaches in Response to this compound Exposure

To fully understand the cellular and molecular consequences of this compound exposure, multi-omics approaches are essential for mapping its complex interaction networks nih.gov. Integrating data from transcriptomics, proteomics, metabolomics, and epigenomics can provide a holistic view of the cellular response. For instance, exposing cells to this compound and then analyzing changes in gene expression (transcriptomics), protein abundance and modifications (proteomics), and metabolic profiles (metabolomics) could reveal previously unknown signaling pathways or regulatory mechanisms influenced by the peptide. Such studies could identify key downstream targets or compensatory pathways activated or suppressed by this compound. Understanding these intricate networks is critical for uncovering its full biological repertoire and for identifying potential applications in areas such as molecular biology research or the development of novel research reagents.

Compound Names Mentioned:

| Compound Name |

| This compound |

| Bleomycin B2 |

| Bleomycin |

| Bleomycin A2 |

| Tallysomycin A |

| Tallysomycin B |

| Bleomycin A5 |

| Bleomycin A6 |

| Arginine |

| Tyrosine |

| Cysteine |

| Glycine |

| Alanine |

| Proline |

| Serine |

| Kyotorphin |

| Met-enkephalin |

| DP (decapeptide) |

| Palmitoyl Tripeptide-1 |

| Palmitoyl Tetrapeptide-7 |

| Palmitoyl-GHK |

| Riboflavin (Vitamin B2) |

| Allantoin |

| Zinc |

| Acrolein |

| Ethanol |

| Nitric Oxide |

Table 1: Key Chemical Properties of this compound

| Property | Value |

| CAS Number | 88169-58-8 |

| Molecular Formula | C₁₆H₂₄ClN₇O₂S₂ |

| Molecular Weight | 445.99046 g/mol |

| Boiling Point | 771.5°C |

| Flash Point | 420.4°C |

| Polar Surface Area | 209.34000 |

| LogP | 4.34630 |

Q & A

Q. How can contradictory findings about this compound's efficacy across studies be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis to aggregate data from heterogeneous studies. Use PRISMA guidelines to ensure transparency in study selection and bias assessment. Apply subgroup analysis to identify variables (e.g., dosage, model systems) driving discrepancies. For example, if Study A reports efficacy in murine models but Study B shows null effects in primates, evaluate species-specific receptor expression profiles .

Q. What advanced computational strategies are suitable for predicting this compound's off-target interactions?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to screen against protein databases like PDB or AlphaFold. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Cross-reference results with transcriptomic databases (e.g., GEO) to identify unintended pathways affected in vivo .

Q. How should researchers address low reproducibility in this compound's pharmacokinetic (PK) profiling?

- Methodological Answer : Standardize PK protocols using radiolabeled or fluorescently tagged this compound for precise tracking. Employ physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences. Validate assays via inter-laboratory comparisons and report metrics like AUC and Cmax with confidence intervals .

Data Analysis and Presentation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical trials?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to fit data. Apply mixed-effects models to handle repeated measurements. Report adjusted p-values (e.g., Bonferroni correction) for multiple comparisons. Raw data should be archived in repositories like Figshare, while processed data is presented in main figures with error bars representing SEM .

Q. How can researchers effectively present large-scale omics data linked to this compound's mechanism of action?

- Methodological Answer : Use hierarchical clustering or heatmaps (e.g., in R/ComplexHeatmap) to visualize gene/protein expression patterns. Annotate pathways via KEGG or GO enrichment analysis. For transparency, include raw sequencing reads in NCBI’s SRA and processed data as supplementary tables .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance when publishing negative or inconclusive results for this compound?

- Methodological Answer : Adhere to FAIR data principles by sharing datasets in public repositories (e.g., Zenodo). Disclose all experimental parameters, including failed attempts, in supplementary materials. Follow COPE guidelines to avoid selective reporting bias. Negative results should contextualize limitations (e.g., assay sensitivity) to aid future studies .

Q. How can researchers optimize peer review responses when addressing methodological critiques of this compound studies?

- Methodological Answer : Provide point-by-point rebuttals with additional data (e.g., extended dose ranges, controls). Use tools like BioRender to clarify experimental workflows. If requested, submit raw data or independent validation results. Cite precedents from high-impact studies to justify controversial design choices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.